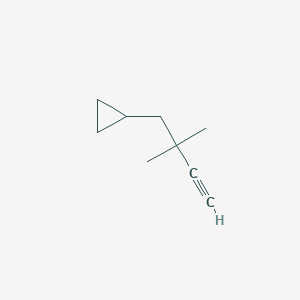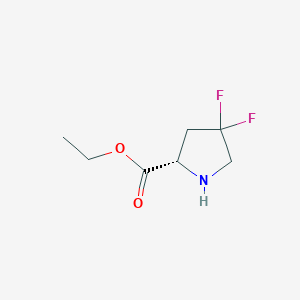
ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process. The reaction is usually carried out at room temperature to ensure optimal yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Aplicaciones Científicas De Investigación
Ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is employed in studies investigating enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which then exerts its biological effects through modulation of signaling pathways and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate
- Ethyl acetate
- Ethyl formate
Uniqueness
Ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate is unique due to the presence of two fluorine atoms on the pyrrolidine ring, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity compared to non-fluorinated analogs .
Propiedades
Fórmula molecular |
C7H11F2NO2 |
|---|---|
Peso molecular |
179.16 g/mol |
Nombre IUPAC |
ethyl (2S)-4,4-difluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11F2NO2/c1-2-12-6(11)5-3-7(8,9)4-10-5/h5,10H,2-4H2,1H3/t5-/m0/s1 |
Clave InChI |
GLLAUYQBQWITGW-YFKPBYRVSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC(CN1)(F)F |
SMILES canónico |
CCOC(=O)C1CC(CN1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


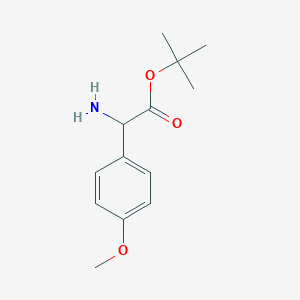
![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)
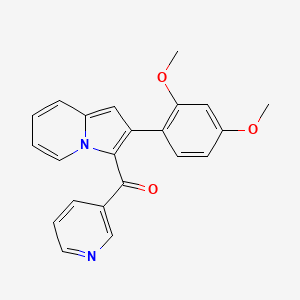
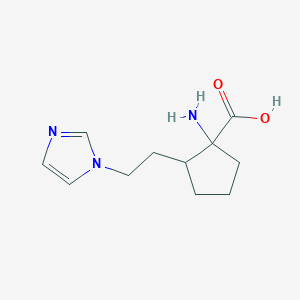
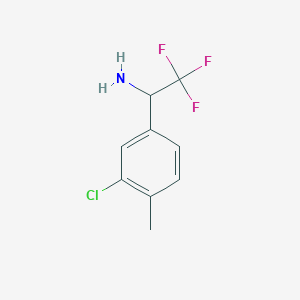
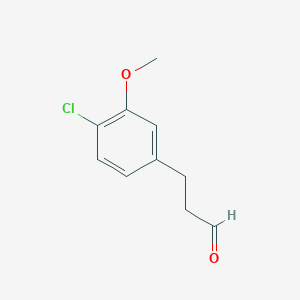
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
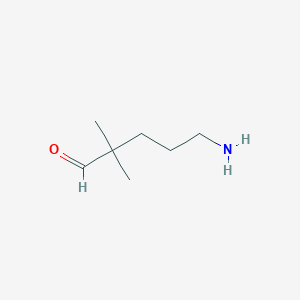
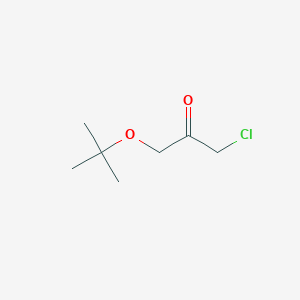
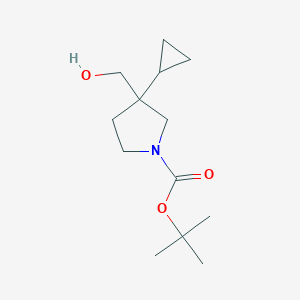
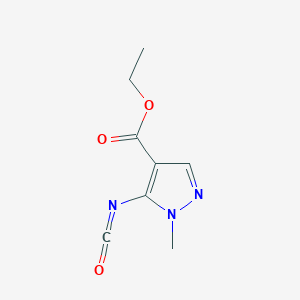
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)

